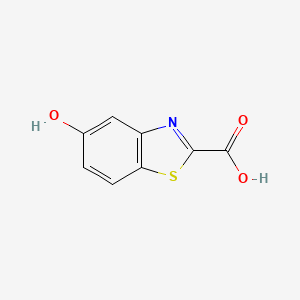

5-Hydroxybenzothiazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-4-1-2-6-5(3-4)9-7(13-6)8(11)12/h1-3,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAUJIFNLJFOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Hydroxybenzothiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-hydroxybenzothiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic methodologies, providing experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a structurally significant molecule featuring a fused benzothiazole ring system with hydroxyl and carboxylic acid functional groups. These functionalities impart the molecule with the potential for a variety of chemical modifications and biological interactions, making it a valuable building block in the synthesis of more complex pharmaceutical agents. This guide will focus on the most prominent and practical synthetic pathways for its preparation.

Core Synthetic Pathways

Two primary synthetic strategies have been identified for the synthesis of this compound:

-

The Benzoquinone-Cysteine Method: This is a well-established route that proceeds through a series of reactions including a Michael addition, oxidation, and ring contraction. It is analogous to the synthesis of the isomeric 6-hydroxybenzothiazole-2-carboxylic acid.

-

Cyclocondensation of 2-amino-4-mercaptophenol: This method involves the direct condensation of an appropriately substituted aminothiophenol with a carboxylic acid derivative to form the benzothiazole ring.

This guide will provide a detailed examination of both methodologies.

Method 1: The Benzoquinone-Cysteine Method

This synthetic approach utilizes the reaction of p-benzoquinone with a cysteine ester, followed by a series of transformations to yield the desired product. The overall workflow is depicted below.

Caption: Workflow for the Benzoquinone-Cysteine Method.

Experimental Protocol (Adapted from the synthesis of the 6-hydroxy isomer)

Step 1: Synthesis of the Hydroquinone Intermediate (Michael Addition)

-

Dissolve L-cysteine ethyl ester hydrochloride in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath and add a solution of p-benzoquinone in the same solvent dropwise with stirring.

-

Allow the reaction to proceed at a low temperature for a specified time, monitoring the consumption of the starting materials by thin-layer chromatography (TLC).

-

Upon completion, the hydroquinone intermediate can be isolated by filtration or extraction.

Step 2: Synthesis of the Benzothiazine Derivative (Oxidation & Cyclization)

-

Dissolve the hydroquinone intermediate in an appropriate solvent.

-

Add an oxidizing agent, such as potassium ferricyanide (K3[Fe(CN)6]), to the solution.

-

Stir the reaction mixture at room temperature until the oxidation and cyclization are complete, as indicated by TLC.

-

Isolate the benzothiazine derivative through standard workup procedures.

Step 3: Synthesis of Ethyl 5-hydroxybenzothiazole-2-carboxylate (Ring Contraction)

-

Treat the benzothiazine derivative with an acid, such as hydrochloric acid, in a suitable solvent.

-

Heat the reaction mixture to facilitate the ring contraction.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture and extract the product. Purify the crude product by column chromatography.

Step 4: Synthesis of this compound (Hydrolysis)

-

Dissolve the ethyl 5-hydroxybenzothiazole-2-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide.

-

Stir the solution at room temperature or with gentle heating until the ester hydrolysis is complete.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry.

Quantitative Data (Illustrative, based on analogous syntheses)

| Step | Reactants | Key Reagents/Conditions | Reaction Time (approx.) | Yield (approx.) |

| 1. Michael Addition | p-Benzoquinone, L-Cysteine Ethyl Ester HCl | Ethanol, 0 °C to RT | 2 - 4 hours | 70 - 85% |

| 2. Oxidation | Hydroquinone Intermediate | K3[Fe(CN)6], Water/Ethanol, RT | 1 - 3 hours | 60 - 75% |

| 3. Ring Contraction | Benzothiazine Derivative | Aqueous HCl, Heat | 4 - 8 hours | 50 - 65% |

| 4. Hydrolysis | Ethyl 5-hydroxybenzothiazole-2-carboxylate | NaOH, Ethanol/Water, RT | 1 - 2 hours | > 90% |

Method 2: Cyclocondensation of 2-Amino-4-mercaptophenol

This alternative route involves the direct formation of the benzothiazole ring by reacting 2-amino-4-mercaptophenol with a suitable two-carbon electrophile, typically a derivative of oxalic acid.

An In-depth Technical Guide to the Chemical Properties of 5-hydroxybenzothiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxybenzothiazole-2-carboxylic acid is a heterocyclic organic compound featuring a benzothiazole core substituted with a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to the versatile reactivity of its functional groups and the established biological significance of the benzothiazole scaffold. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of both a hydroxyl and a carboxylic acid group on the benzothiazole ring system of the title compound offers multiple sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical and Physical Properties

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₃S | [2] |

| Molecular Weight | 195.20 g/mol | [2] |

| CAS Number | 1261809-89-5 | [2] |

| Physical State | Solid | [2] |

Due to the limited availability of experimentally determined physicochemical data, a compilation of predicted values from computational models is presented below. These values should be considered as estimates and used with an understanding of their computational origin.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Slightly soluble in water |

| pKa (acidic) | ~2.85 ± 0.30 (for the carboxylic acid proton) |

Spectral Data

Specific experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the known properties of its functional groups.

Table 3: Expected Spectral Characteristics of this compound

| Spectroscopy | Expected Features |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), another O-H stretch from the phenolic group (around 3200-3600 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the benzothiazole ring system. |

| ¹H NMR Spectroscopy | Aromatic protons on the benzene ring, a downfield signal for the carboxylic acid proton (>10 ppm), and a signal for the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would provide information about their positions relative to the hydroxyl group. |

| ¹³C NMR Spectroscopy | A signal for the carboxylic acid carbonyl carbon (typically in the 160-185 ppm range), signals for the sp²-hybridized carbons of the benzothiazole ring system, with those attached to heteroatoms (O, N, S) being deshielded. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the thiazole ring. |

Synthesis

Representative Experimental Protocol: Synthesis of Hydroxy-substituted Benzothiazole-2-carboxylic Acids

The following is a generalized protocol based on methods for synthesizing similar compounds, such as the condensation of o-aminothiophenols with carboxylic acids.[3][4]

Materials:

-

Substituted 2-aminothiophenol (e.g., 2-amino-4-mercaptophenol)

-

Oxalic acid or a suitable dicarboxylic acid derivative

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

-

Appropriate solvents for reaction and purification (e.g., toluene, ethanol)

-

Reagents for workup and purification (e.g., sodium bicarbonate solution, ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the substituted 2-aminothiophenol and the carboxylic acid derivative are combined in a suitable solvent, or neat in the case of using polyphosphoric acid.

-

Reaction: The mixture is heated to a temperature appropriate for the specific reagents and catalyst used, typically ranging from 80°C to 220°C.[2] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. If PPA is used, the mixture is poured onto ice and neutralized with a base such as sodium bicarbonate. The aqueous mixture is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography on silica gel.

dot

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of substituted benzothiazole-2-carboxylic acids has been extensively investigated and shown to possess a wide range of pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1] The presence of the hydroxyl and carboxylic acid moieties provides opportunities for this compound to act as a pharmacophore or a key intermediate in the synthesis of more potent and selective therapeutic agents. The carboxylic acid group can be converted to esters or amides to modulate pharmacokinetic properties, while the hydroxyl group can be derivatized to form ethers or esters, further expanding the chemical space for drug discovery.[5][6]

Given the established role of benzothiazoles in interacting with various biological targets, this compound represents a promising scaffold for the development of novel drugs. Further research is warranted to fully elucidate its specific biological activities and potential therapeutic applications.

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and materials science. While a comprehensive experimental characterization is still forthcoming, its core chemical properties and likely synthetic routes can be inferred from related compounds. The presence of multiple functional groups on a biologically relevant scaffold makes it an attractive target for further investigation and a valuable building block for the development of new chemical entities with potential therapeutic value. Future research efforts should focus on obtaining detailed experimental data for its physicochemical and spectral properties, optimizing its synthesis, and exploring its specific biological activities.

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 5-Hydroxybenzothiazole-2-carboxylic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-hydroxybenzothiazole-2-carboxylic acid, targeted at researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

This compound is a heterocyclic compound featuring a fused benzothiazole ring system. Its molecular structure consists of a benzene ring fused to a thiazole ring, with a hydroxyl (-OH) group substituted at the 5-position of the benzene ring and a carboxylic acid (-COOH) group at the 2-position of the thiazole ring.[1] The presence of these functional groups makes it a molecule of interest for various chemical and pharmaceutical applications.[1]

The molecular formula of the compound is C₈H₅NO₃S, and it has a molecular weight of approximately 195.20 g/mol .[1] At room temperature, it exists as a solid.[1] The IUPAC name for this compound is 5-hydroxy-1,3-benzothiazole-2-carboxylic acid.[1]

Caption: 2D chemical structure of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₃S | [1] |

| Molecular Weight | 195.20 g/mol | [1] |

| IUPAC Name | 5-hydroxy-1,3-benzothiazole-2-carboxylic acid | [1] |

| CAS Number | 1261809-89-5 | [1] |

| Physical State | Solid | [1] |

| Canonical SMILES | C1=CC2=C(C=C1O)N=C(S2)C(=O)O | [1] |

| InChI | InChI=1S/C8H5NO3S/c10-4-1-2-6-5(3-4)9-7(13-6)8(11)12/h1-3,10H,(H,11,12) | [1] |

Spectroscopic Data

While specific experimental spectra for this compound are not detailed in the provided search results, the expected spectroscopic characteristics can be inferred from its functional groups and related aromatic carboxylic acids.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Ar-H | δ 6.5-8.0 ppm | The exact shifts and coupling patterns would depend on the solvent and the electronic effects of the substituents. |

| -OH (hydroxyl) | δ 9.0-12.0 ppm | Broad singlet, chemical shift is concentration and solvent dependent. | |

| -COOH | δ 10.0-13.0 ppm | Very broad singlet, chemical shift is concentration and solvent dependent. | |

| ¹³C NMR | Aromatic C | δ 110-160 ppm | |

| C=O (carboxyl) | δ 165-185 ppm | ||

| IR Spectroscopy | O-H stretch (hydroxyl) | 3200-3600 cm⁻¹ | Broad peak. |

| O-H stretch (carboxyl) | 2500-3300 cm⁻¹ | Very broad due to hydrogen bonding.[2] | |

| C=O stretch (carboxyl) | 1680-1710 cm⁻¹ | Strong absorption, characteristic of aromatic acids.[2] | |

| C-O stretch (carboxyl) | 1210-1320 cm⁻¹ | [2] | |

| O-H bend (carboxyl) | 900-960 cm⁻¹ | Broad peak.[2] |

Synthesis Protocol

A potential synthetic route for this compound can be adapted from the established synthesis of its 6-hydroxy isomer.[1] This method involves the reaction of a p-benzoquinone with a cysteine derivative.[1]

-

Michael Addition: React p-benzoquinone with a cysteine ester (e.g., cysteine methyl ester) to form a hydroquinone intermediate via a Michael addition.[1]

-

Oxidation: The resulting hydroquinone is then oxidized to form a benzothiazine derivative.[1]

-

Ring Contraction: Under acidic conditions, the benzothiazine intermediate undergoes ring contraction to form the core benzothiazole structure.[1]

-

Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.[1]

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key features: the aromatic benzothiazole core, the electron-donating hydroxyl group, and the electron-withdrawing carboxylic acid group.

-

Decarboxylation: Similar to its 6-hydroxy isomer, this compound may undergo decarboxylation in solution, even at ambient temperatures.[1][3] This is a crucial consideration for its storage and use as a synthetic intermediate.

-

Reactions of the Carboxylic Acid: The -COOH group can undergo typical reactions such as esterification, amidation, and reduction.

-

Reactions of the Hydroxyl Group: The -OH group can be alkylated, acylated, or participate in other electrophilic substitution reactions on the benzene ring. The electron-donating nature of the hydroxyl group enhances the electron density of the benzothiazole ring system.[4]

-

Aromatic Ring Reactivity: The benzothiazole ring system can undergo electrophilic and nucleophilic substitution reactions, with the positions of substitution being influenced by the existing functional groups.

Crystallographic Data

Specific single-crystal X-ray diffraction data for this compound was not available in the searched literature. However, for a crystalline solid, a standard crystallographic analysis would determine the parameters outlined in the table below. Such data is fundamental for understanding the three-dimensional arrangement of molecules in the solid state, including intermolecular interactions like hydrogen bonding.

| Parameter | Description | Example Value |

| Crystal System | The crystal system to which the compound belongs. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 4.03, b = 13.03, c = 17.20 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 91.87, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 903.4 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.435 |

| Hydrogen Bonding | Description of intermolecular hydrogen bonds. | O-H···N, O-H···O |

Note: The example values are derived from a related compound, 5-methoxy-1H-indole-2-carboxylic acid, for illustrative purposes.[5]

References

In-depth Technical Guide: 5-Hydroxybenzothiazole-2-carboxylic Acid (CAS 1261809-89-5)

Disclaimer: Publicly available scientific literature and technical data for 5-Hydroxybenzothiazole-2-carboxylic acid (CAS 1261809-89-5) are limited. This guide synthesizes the available information on this compound and related benzothiazole derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. Direct experimental data for this specific compound is sparse, and therefore, some sections will draw parallels from structurally similar molecules.

Core Compound Information

This compound is a heterocyclic organic compound with the chemical formula C₈H₅NO₃S.[1] It belongs to the benzothiazole class of compounds, which are known for their diverse pharmacological activities.

| Property | Value |

| CAS Number | 1261809-89-5 |

| Molecular Formula | C₈H₅NO₃S |

| Molecular Weight | 195.20 g/mol |

| IUPAC Name | 5-hydroxy-1,3-benzothiazole-2-carboxylic acid |

| Physical State | Solid |

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow (adapted from related syntheses):

Caption: Hypothetical workflow for the synthesis of this compound.

A general procedure for the synthesis of related 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives involves the cyclization of the corresponding aminobenzoate with potassium thiocyanate and bromine in acetic acid.[2]

General Experimental Protocol for Cyclization (for related compounds):

-

Dissolve the starting aminobenzoate and potassium thiocyanate in glacial acetic acid and stir at room temperature.

-

Cool the reaction mixture and add a solution of bromine in acetic acid dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Neutralize the reaction mixture with an aqueous base (e.g., NH₃ or NaHCO₃) to precipitate the product.

-

Isolate the product by filtration, wash with water, and dry.[2]

Potential Biological Activities and Mechanism of Action

While no specific biological data for this compound has been found, the benzothiazole scaffold is a well-known pharmacophore with a wide range of biological activities, including anticancer and antimicrobial effects.

Anticancer Activity of Benzothiazole Derivatives

Numerous studies have demonstrated the potent anticancer activity of various benzothiazole derivatives. These compounds often exert their effects through the induction of apoptosis (programmed cell death).

Quantitative Data for Related Benzothiazole Derivatives (Anticancer Activity):

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Benzothiazole-based amino acid derivatives | MCF-7 (Breast Cancer) | 0.73 - 0.89 | [1] |

| HepG-2 (Liver Cancer) | 2.54 - 2.80 | [1] | |

| MDA-MB-231 (Breast Cancer) | 5.45 - 7.28 | [1] | |

| Phenylacetamide-benzothiazole derivatives | Paraganglioma Cells | Low micromolar | [3] |

| Pancreatic Cancer Cells | Low micromolar | [3] |

Mechanism of Action: The anticancer activity of benzothiazole derivatives is often mediated through the mitochondrial intrinsic pathway of apoptosis .[4][5] This pathway is initiated by various intracellular stresses, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.

Caption: Mitochondrial intrinsic pathway of apoptosis induced by some benzothiazole derivatives.

Some benzothiazole derivatives have also been shown to inhibit key signaling molecules involved in cancer progression, such as VEGFR-2 and EGFR.[1][6]

Antimicrobial Activity of Benzothiazole Derivatives

Benzothiazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data for Related Benzothiazole Derivatives (Antimicrobial Activity):

| Compound Class | Microorganism | MIC (mg/mL) | Reference |

| Benzothiazolylthiazolidin-4-one derivatives | E. coli | 0.12 | [7] |

| S. aureus | 0.12 | [7] | |

| P. aeruginosa | 0.10 | [7] |

Conclusion and Future Directions

This compound is a compound with potential for biological activity based on its structural relationship to other pharmacologically active benzothiazoles. However, there is a clear lack of specific research on this particular molecule. Future research should focus on:

-

Developing and optimizing a synthetic protocol for this compound to enable further studies.

-

Screening for biological activity , particularly anticancer and antimicrobial effects, to determine its potential as a therapeutic agent.

-

Investigating its mechanism of action if significant biological activity is observed, including its effects on cell signaling pathways.

This in-depth guide highlights the current knowledge gap regarding CAS number 1261809-89-5 and aims to provide a foundation for future research into this potentially valuable compound.

References

- 1. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for obtaining hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery due to the versatile substitution patterns available on the benzothiazole core.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflows for clarity.

Core Synthesis Pathway: Substituted 4-Aminobenzoates to Hydroxy-2-aminobenzothiazoles

A robust and elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates has been developed, offering the potential for substitution at four different positions on the bicyclic system.[1][2][3] The key transformation involves the cyclization of substituted 4-aminobenzoate precursors using potassium thiocyanate (KSCN) and bromine in acetic acid.[2][4]

Synthesis of 4-Hydroxy-2-aminobenzo[d]thiazole-6-carboxylate Derivatives

The synthesis of 4-hydroxy substituted derivatives commences with 3-hydroxy-4-nitrobenzoic acid. The general approach involves esterification, alkylation of the hydroxyl group to serve as a protecting group, reduction of the nitro group to an amine, and finally, the key cyclization step to form the benzothiazole ring.[2][5]

Figure 1. Synthetic workflow for 4-alkoxy-2-aminobenzothiazole derivatives.

a) Esterification of 3-Hydroxy-4-nitrobenzoic acid (1) to Compound (2) [1][5]

-

To a solution of 3-hydroxy-4-nitrobenzoic acid (10.0 g, 54.6 mmol) in methanol (200 mL), concentrated H₂SO₄ (6 mL, 112.6 mmol) is added.

-

The mixture is stirred at 65 °C overnight.

-

The solvent is evaporated under reduced pressure.

-

The residue is neutralized with a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate (200 mL).

-

The organic phase is washed with brine (2 x 50 mL), dried over Na₂SO₄, filtered, and the solvent is removed in vacuo.

b) General Procedure for Alkylation of Compound (2) to (3a-e) [4][5]

-

To a suspension of methyl 3-hydroxy-4-nitrobenzoate (3.00 g, 15.2 mmol) and K₂CO₃ (3.16 g, 22.8 mmol) in DMF (20 mL), the corresponding alkyl halide (e.g., methyl iodide, 1.9 mL, 30.5 mmol) is added dropwise.

-

The reaction mixture is stirred at 60 °C overnight.

-

The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate (30 mL).

-

The solution is washed with water (2 x 20 mL) and brine (20 mL).

-

The organic phase is dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

c) General Procedure for Reduction of Nitro Group (3a-f to 4a-f) [2]

-

Method 1 (Catalytic Hydrogenation for 4a, 4c-d, 4f): The nitro compound is dissolved in methanol, and a catalytic amount of Pd/C is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 2-5 hours.

-

Method 2 (Reduction with SnCl₂ for 4b, 4e): To a solution of the nitro compound (e.g., 3b, 1.48 g, 5.17 mmol) in ethyl acetate/methanol (1.5:1, 25 mL), SnCl₂ (4.90 g, 25.8 mmol) is added, and the mixture is stirred at 55 °C overnight. The solvent is removed, and the residue is treated with NaHCO₃ solution.

d) General Procedure for Cyclization to 4-Alkoxy Derivatives (5a-f) [2]

-

To a solution of the aminobenzoate precursor (4a-f) in acetic acid, 4 equivalents of KSCN are added, and the solution is stirred at room temperature for 45 minutes.

-

The reaction mixture is cooled to 10 °C.

-

A solution of bromine (2 equivalents) in acetic acid is added dropwise.

-

The mixture is stirred at room temperature overnight.

-

The reaction is neutralized with 25% aqueous NH₃ solution to pH 8.

-

The resulting precipitate is filtered, washed extensively with water, and dried.

| Compound | R Group | Alkylation Yield (%) | Reduction Yield (%) | Cyclization Yield (%) | m.p. (°C) |

| 5a | Methyl | 93 | 99 | 75 | 224–226 |

| 5b | Benzyl | 97 | 66 | 95 | 179–181 |

| 5c | Isopropyl | 67 | 99 | 45 | 172–173 |

| 5d | Cyclopentyl | 72 | 89 | 35 | 185–186 |

| 5e | 4-Fluorobenzyl | 80 | 99 | 70 | 200–202 |

| 5f | 2-Methoxyethyl | 22 | 99 | 45 | 148–150 |

| Table 1. Summary of yields and melting points for the synthesis of methyl 2-amino-4-alkoxybenzo[d]thiazole-6-carboxylates.[2] |

Synthesis of 5-Hydroxy-2-aminobenzo[d]thiazole-6-carboxylate Derivatives

The synthesis of 5-hydroxy substituted analogues starts from methyl 4-amino-2-hydroxybenzoate. The strategy involves protecting the amino group, alkylating the hydroxyl group, deprotecting the amino group, and finally, executing the benzothiazole ring formation.[1][2]

Figure 2. Synthetic workflow for 5-alkoxy-2-aminobenzothiazole derivatives.

a) Boc Protection of Amine (7 to 8) [1]

-

To a solution of methyl 4-amino-2-hydroxybenzoate (9.57 g, 57.3 mmol), di-tert-butyl dicarbonate (13.8 g, 63.0 mmol) is added.

-

The mixture is stirred at 70 °C for 48 hours.

-

After workup with ethyl acetate and water, the organic phase is washed with 1 M HCl and brine, dried, and concentrated.

-

The product is purified by flash column chromatography.

b) Alkylation of Hydroxyl Group (8 to 9a-b) [2]

-

This step follows the general Williamson ether synthesis conditions as described for compounds 3a-e, using the appropriate alkyl halide.

c) Deprotection of Boc-Amine (9a-b to 10a-b) [1]

-

For 10a (R=Me): To a solution of compound 9a (0.867 g, 3.08 mmol) in dichloromethane (15 mL), trifluoroacetic acid (5 mL) is added, and the mixture is stirred at room temperature for 4 hours. The reaction is neutralized with saturated aqueous NaHCO₃ solution.[4]

-

For 10b (R=Bn): Compound 9b (0.605 g, 1.69 mmol) is dissolved in 2 M HCl in diethyl ether (5 mL) and stirred at room temperature for 15 hours. The precipitate is filtered and worked up.

d) Cyclization to 5-Alkoxy Derivatives (11a-b) [2]

-

The procedure is identical to the cyclization method described for the 4-alkoxy derivatives (5a-f).

| Compound | R Group | Protection Yield (%) | Alkylation Yield (%) | Deprotection Yield (%) | Cyclization Yield (%) | m.p. (°C) |

| 11a | Methyl | 43 | 92 | 84 | 74 | 240–242 |

| 11b | Benzyl | 43 | 54 | 51 | 45 | 225–227 |

| Table 2. Summary of yields and melting points for the synthesis of methyl 2-amino-5-alkoxybenzo[d]thiazole-6-carboxylates.[1][2] |

Synthesis of the Parent 2-Aminobenzo[d]thiazole-6-carboxylic Acid

For comparative purposes and as a fundamental building block, the synthesis of the non-hydroxylated parent compound is also relevant. This is typically achieved by the direct cyclization of 4-aminobenzoic acid.

Figure 3. Direct synthesis of 2-aminobenzothiazole-6-carboxylic acid.

Experimental Protocol

-

To a suspension of 4-aminobenzoic acid (100 g, 0.73 mol) in methanol (MeOH), sodium thiocyanate (NaSCN, 65 g, 0.8 mol) is added.[6]

-

The reaction mixture is cooled to -10 °C.[6]

-

Bromine (Br₂, 38 mL, 0.73 mol) is added in portions while maintaining the internal temperature below -5 °C.[6]

-

The mixture is stirred for 2 hours.[6]

-

The precipitate is collected by filtration and suspended in 350 mL of 1 M hydrochloric acid (HCl).[6]

-

The suspension is heated to reflux for 30 minutes.[6]

-

After immediate hot filtration, 150 mL of concentrated HCl is added to the filtrate to precipitate the product.[6]

-

The white solid is filtered, dried, and used without further purification, yielding 70 g (42%).[6]

Concluding Remarks

The synthetic routes detailed in this guide offer a versatile and efficient methodology for producing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. The primary pathway, involving the cyclization of appropriately substituted aminobenzoates, is particularly effective for generating libraries of compounds with diverse functionalities at the 4- and 5-positions. The quantitative data provided allows for a comparative assessment of the efficiency of each step. These protocols serve as a foundational resource for researchers engaged in the design and synthesis of novel benzothiazole-based compounds for pharmaceutical and materials science applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl 3-amino-4-hydroxybenzoate | 536-25-4 [chemicalbook.com]

- 3. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]

- 6. Methyl 4-amino-3-hydroxybenzoate | 63435-16-5 | FM70660 [biosynth.com]

Technical Guide: Solubility and Synthesis of 5-Hydroxybenzothiazole-2-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxybenzothiazole-2-carboxylic acid is a heterocyclic organic compound featuring a fused benzothiazole ring system. Its structure incorporates both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group, which are key to its chemical properties and potential applications.[1] The compound has a molecular formula of C₈H₅NO₃S and a molecular weight of approximately 195.20 g/mol .[1] The strategic placement of its functional groups influences its electronic distribution, hydrogen-bonding capabilities, and reactivity, making it a molecule of interest in medicinal chemistry and material science.[1]

Like its isomers, such as 6-hydroxybenzothiazole-2-carboxylic acid, this compound may undergo decarboxylation in solution, a critical consideration for its storage and handling in research and synthetic applications.[1][2] Understanding its solubility in various organic solvents is fundamental for its purification, formulation, and application in drug discovery and development processes.

Solubility in Organic Solvents

A thorough review of scientific literature and chemical databases indicates that specific quantitative solubility data for this compound in common organic solvents is not publicly available at this time. The solubility of a compound is a critical physicochemical property that influences its behavior in various experimental and industrial settings, from reaction kinetics to bioavailability.

For researchers, the lack of data necessitates experimental determination to proceed with applications such as purification, formulation, or biological screening. The table below is provided as a template for recording such experimentally determined values. General principles suggest that, as a polar molecule with hydrogen bond donors (-OH, -COOH) and acceptors (N, =O), it would exhibit higher solubility in polar protic and aprotic solvents.

Table 1: Solubility Data for this compound

| Solvent Category | Solvent Name | Chemical Formula | Solubility (g/L at 25°C) |

| Polar Protic | Methanol | CH₃OH | Data Not Available |

| Ethanol | C₂H₅OH | Data Not Available | |

| Isopropanol | C₃H₈O | Data Not Available | |

| Polar Aprotic | Dimethyl Sulfoxide | (CH₃)₂SO | Data Not Available |

| Acetonitrile | CH₃CN | Data Not Available | |

| Acetone | C₃H₆O | Data Not Available | |

| Non-Polar | Toluene | C₇H₈ | Data Not Available |

| Hexane | C₆H₁₄ | Data Not Available |

Experimental Protocol: Thermodynamic Solubility Determination

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound, based on the widely accepted shake-flask method.[3] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

3.1 Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass tubes with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.[3]

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any remaining solid microparticles.

-

Dilution: Accurately dilute the filtered saturate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Visualized Workflows and Pathways

Diagrams are provided to illustrate key processes related to this compound.

Caption: Experimental workflow for solubility determination.

Caption: A plausible synthetic pathway for the target compound.[1]

References

An In-depth Technical Guide on the Stability and Storage of 5-Hydroxybenzothiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-hydroxybenzothiazole-2-carboxylic acid. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies.

Chemical and Physical Properties

This compound possesses the molecular formula C₈H₅NO₃S and a molecular weight of 195.20 g/mol .[1] It exists as a solid at room temperature.[1] The structure features a benzothiazole core with a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position.[1] These functional groups are key to its chemical reactivity and potential degradation pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₃S | [1] |

| Molecular Weight | 195.20 g/mol | [1] |

| CAS Number | 1261809-89-5 | [1] |

| Physical State | Solid | [1] |

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by its functional groups. The primary anticipated degradation pathways include decarboxylation and oxidation.

Decarboxylation: A significant stability concern for this compound is its potential to undergo decarboxylation in solution, even at ambient temperatures.[1] This reaction would result in the loss of the carboxylic acid group as carbon dioxide, yielding 5-hydroxybenzothiazole.

Oxidation: The hydroxyl group on the benzene ring is susceptible to oxidation, which could be initiated by exposure to oxidizing agents, light, or elevated temperatures.[1] Oxidation may lead to the formation of quinone-like structures or other oxidized derivatives.

The biodegradation of related benzothiazoles has been studied, and it has been observed that 2-hydroxybenzothiazole can be a transformation product, suggesting that the hydroxyl group is a site for further metabolic reactions.[2][3]

Recommended Storage Conditions

To ensure the stability of this compound, the following storage conditions are recommended based on general guidelines for benzothiazole derivatives:

-

Temperature: Store in a cool and dry place.

-

Light: Protect from light.

-

Atmosphere: Store under an inert atmosphere if possible, especially for long-term storage, to minimize oxidative degradation.

-

Container: Keep in a tightly sealed container.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound. These protocols are based on ICH guidelines and common practices in the pharmaceutical industry.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Methanol or acetonitrile (HPLC grade)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of HCl solution.

-

Keep the mixture at room temperature and at an elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with NaOH solution before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of NaOH solution.

-

Follow the same procedure as for acid hydrolysis, neutralizing with HCl solution before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of H₂O₂ solution.

-

Keep the mixture at room temperature.

-

Withdraw samples at various time points.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points and dissolve in a suitable solvent for analysis.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]

-

Analyze the samples after the exposure period. A dark control should be kept under the same conditions but protected from light.

-

-

Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as HPLC with UV detection.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from its potential degradation products.

Instrumentation and Conditions (Starting Point):

-

HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution: A typical starting gradient could be:

-

0-5 min: 10% B

-

5-25 min: 10-90% B

-

25-30 min: 90% B

-

30-35 min: 90-10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance, determined by UV spectral analysis.

-

Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates the logical workflow for conducting a comprehensive stability study of this compound.

Caption: Logical workflow for the stability assessment of this compound.

Potential Degradation Pathways

This diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

Caption: Potential degradation pathways of this compound.

References

- 1. This compound (1261809-89-5) for sale [vulcanchem.com]

- 2. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Spectroscopic Profile of 5-hydroxybenzothiazole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-hydroxybenzothiazole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document presents predicted spectroscopic data based on the analysis of its structural analogues and well-established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining such data are also provided, alongside a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound (Molecular Formula: C₈H₅NO₃S, Molecular Weight: 195.20 g/mol )[1]. These predictions are derived from the analysis of related benzothiazole and carboxylic acid derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may exchange with D₂O[2]. |

| Phenolic (-OH) | ~9.5-10.5 | Singlet (broad) | The chemical shift can vary depending on solvent and concentration due to hydrogen bonding. |

| Aromatic (H-4) | ~7.8-8.0 | Doublet | Expected to be downfield due to the anisotropic effect of the thiazole ring. |

| Aromatic (H-6) | ~7.0-7.2 | Doublet of doublets | Coupling to both H-4 and H-7. |

| Aromatic (H-7) | ~7.5-7.7 | Doublet | Expected to be downfield due to proximity to the electron-withdrawing carboxylic acid group. |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH) | 165-175 | The carbonyl carbon of an aromatic carboxylic acid typically appears in this region[3][4]. |

| C=N (C-2) | 155-165 | The carbon in the thiazole ring double-bonded to nitrogen. |

| Aromatic (C-3a) | 148-152 | Bridgehead carbon adjacent to the sulfur atom. |

| Aromatic (C-5) | 150-158 | Carbon bearing the hydroxyl group, expected to be deshielded. |

| Aromatic (C-7a) | 130-135 | Bridgehead carbon adjacent to the nitrogen atom. |

| Aromatic (C-7) | 120-128 | |

| Aromatic (C-4) | 115-125 | |

| Aromatic (C-6) | 110-120 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad | Very broad due to hydrogen bonding[5][6]. |

| O-H stretch (Phenol) | 3200-3600 | Broad | May overlap with the carboxylic acid O-H stretch. |

| C-H stretch (Aromatic) | 3000-3100 | Medium | Characteristic of sp² C-H bonds. |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong | The carbonyl stretch of an aromatic carboxylic acid[6]. |

| C=N stretch (Thiazole) | 1550-1620 | Medium | |

| C=C stretch (Aromatic) | 1450-1600 | Medium-Strong | Multiple bands are expected. |

| C-O stretch (Carboxylic Acid/Phenol) | 1210-1320 | Strong | [6] |

| O-H bend (Carboxylic Acid) | 1395-1440 | Medium | [6] |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Predicted Fragment Ion | Notes |

| 195 | [M]⁺ | Molecular ion peak. |

| 178 | [M - OH]⁺ | Loss of the hydroxyl group from the carboxylic acid[7][8]. |

| 150 | [M - COOH]⁺ | Loss of the carboxyl group[7][8]. |

| 122 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide. |

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy

| Solvent | Predicted λmax (nm) | Notes |

| Ethanol or Methanol | ~250-270 and ~310-330 | Aromatic compounds typically exhibit multiple absorption bands. The presence of the benzothiazole ring system and the hydroxyl and carboxylic acid functional groups are expected to influence the absorption maxima[9][10]. |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in this compound.

Instrumentation: A 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer, such as a Bruker Avance-400 instrument[11].

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm)[11].

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the DMSO-d₆ solvent.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.5 ppm for ¹³C) or the internal TMS standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone[12][13].

-

Place one to two drops of the resulting solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate[12][13].

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate[12][13]. The film should be translucent for optimal results[13].

-

If the resulting spectrum has peaks that are too intense (saturated), the film is too thick. Clean the plate and prepare a new film from a more dilute solution[13]. If the peaks are too weak, add another drop of the solution to the plate and allow the solvent to evaporate[13].

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in the molecule, such as O-H, C-H, C=O, C=N, and C=C bonds.

-

Compare the observed wavenumbers with established correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) or electron impact (EI) source.

Sample Preparation:

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

For EI-MS, the solid sample can be introduced directly via a solids probe.

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

For ESI, both positive and negative ion modes can be explored.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M-H]⁻) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can provide structural information. Common fragmentations for carboxylic acids include the loss of -OH (17 amu) and -COOH (45 amu)[7][8].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a series of solutions with decreasing concentrations[14]. A final concentration in the range of 10-100 µM is typically suitable.

Data Acquisition:

-

Turn on the spectrophotometer and allow it to warm up for at least 20 minutes[14].

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette.

-

Rinse the second cuvette with the sample solution before filling it.

-

Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) if the concentration and path length are known.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. This compound (1261809-89-5) for sale [vulcanchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. docbrown.info [docbrown.info]

- 9. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]

- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Uv vis spectroscopy practical. | PDF [slideshare.net]

mechanism of 5-hydroxybenzothiazole-2-carboxylic acid formation

An In-depth Technical Guide to the Formation of 5-Hydroxybenzothiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed mechanism for the formation of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct and complete synthetic procedures for this specific isomer, this guide synthesizes information from established methods for structurally related compounds, particularly the analogous 6-hydroxy isomer, which is a key component in the biosynthesis of firefly luciferin.

Introduction

This compound is a member of the benzothiazole family, characterized by a fused benzene and thiazole ring system.[1] Its structure, featuring both a hydroxyl and a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules with potential biological activities.[2] The molecular formula is C8H5NO3S, and it has a molecular weight of approximately 195.20 g/mol .[1] The synthesis of hydroxybenzothiazole derivatives is often analogous to the initial steps of firefly luciferin biosynthesis, which involves the reaction of a benzoquinone with cysteine.[1]

Proposed Reaction Mechanism

The formation of this compound is proposed to proceed through a multi-step pathway starting from p-benzoquinone and a cysteine ester (e.g., cysteine methyl ester). The overall reaction transforms these simple precursors into the final bicyclic aromatic structure.

Caption: Overall proposed reaction pathway for the synthesis of this compound.

The process can be broken down into four key stages:

-

Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the thiol group of the cysteine ester to the p-benzoquinone ring. This step forms a hydroquinone intermediate.

-

Oxidative Cyclization: The hydroquinone intermediate is then oxidized, which facilitates an intramolecular cyclization. This step leads to the formation of a six-membered dihydrobenzothiazine ring system.

-

Ring Contraction: Under acidic conditions, the dihydrobenzothiazine intermediate undergoes a ring contraction to form the more stable five-membered benzothiazole aromatic ring.

-

Ester Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid, yielding the target molecule.

Detailed Mechanistic Steps

The following diagrams illustrate the proposed electron-pushing mechanisms for each key stage of the reaction.

Stage 1 & 2: Michael Addition and Oxidative Cyclization

The thiol group of the cysteine methyl ester acts as a nucleophile, attacking one of the activated double bonds of the p-benzoquinone. This is followed by tautomerization to the more stable hydroquinone form. Subsequent oxidation and intramolecular cyclization form the benzothiazine ring.

Caption: Formation of the dihydrobenzothiazine intermediate.

Stage 3: Acid-Catalyzed Ring Contraction

The dihydrobenzothiazine intermediate is unstable under acidic conditions and rearranges to the thermodynamically more stable aromatic benzothiazole system. This is a key step in forming the core of the final product.[1]

Caption: Proposed mechanism for the acid-catalyzed ring contraction.

Stage 4: Ester Hydrolysis

The final step is a standard acid- or base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocols

Caption: General experimental workflow for the proposed synthesis.

Proposed Synthesis of Methyl 5-hydroxybenzothiazole-2-carboxylate

-

Michael Addition and Cyclization:

-

Dissolve p-benzoquinone (1 equivalent) in a suitable solvent such as methanol.

-

Add a solution of L-cysteine methyl ester hydrochloride (1 equivalent) in methanol dropwise to the p-benzoquinone solution at 0-5 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Add an oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]) (2 equivalents), to the reaction mixture and continue stirring for 12-24 hours.

-

The formation of the dihydrobenzothiazine intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure, and the intermediate is extracted with an organic solvent like ethyl acetate.

-

-

Ring Contraction:

-

Dissolve the crude dihydrobenzothiazole intermediate in a solvent such as dioxane or methanol.

-

Add a strong acid, for example, a solution of HCl in dioxane or concentrated sulfuric acid, and heat the mixture to reflux for 2-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel.

-

Hydrolysis to this compound

-

Dissolve the purified methyl 5-hydroxybenzothiazole-2-carboxylate in a mixture of methanol and an aqueous solution of a base (e.g., NaOH or LiOH).

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| p-Benzoquinone | C₆H₄O₂ | 108.09 | 106-51-4 |

| L-Cysteine Methyl Ester Hydrochloride | C₄H₁₀ClNO₂S | 171.65 | 18598-63-5 |

| This compound | C₈H₅NO₃S | 195.20 | 1261809-89-5 |

Expected Spectroscopic Data

The following table summarizes the expected characteristic spectroscopic signals for the final product based on its functional groups.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Absorption Range |

| ¹H NMR | Carboxylic Acid (-COOH) | ~10-13 ppm (broad singlet) |

| ¹H NMR | Aromatic Protons (-ArH) | ~7-8.5 ppm |

| ¹H NMR | Phenolic Hydroxyl (-OH) | ~5-10 ppm (broad, position dependent on solvent and concentration) |

| ¹³C NMR | Carbonyl Carbon (-COOH) | ~165-185 ppm |

| ¹³C NMR | Aromatic Carbons | ~110-160 ppm |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |

| IR Spectroscopy | C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong) |

| IR Spectroscopy | O-H Stretch (Phenol) | 3200-3600 cm⁻¹ (broad) |

| IR Spectroscopy | C=N and C=C Stretches | ~1500-1650 cm⁻¹ |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 195 |

| Mass Spectrometry | [M-H₂O]⁺ | m/z = 177 |

| Mass Spectrometry | [M-COOH]⁺ | m/z = 150 |

Conclusion

The formation of this compound is proposed to occur via a pathway analogous to that of its 6-hydroxy isomer, involving a Michael addition, oxidative cyclization, ring contraction, and ester hydrolysis. This guide provides a detailed mechanistic hypothesis and a proposed experimental framework to aid researchers in the synthesis and study of this and related compounds. Further experimental work is required to optimize the reaction conditions and fully characterize the intermediates and final product. It is also worth noting that this compound may undergo decarboxylation in solution at ambient temperature, which should be a consideration for its storage and handling.[1]

References

- 1. This compound (1261809-89-5) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Benzothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Anticancer Activity

Benzothiazole derivatives have exhibited potent cytotoxic effects against a wide range of cancer cell lines.[1][2][3][4] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various benzothiazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of these findings is summarized in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phortress (NSC 710305) | Breast (MCF-7) | Potent Activity | [5] |

| DF 203 | Breast (MCF-7) | Potent Activity | [6] |

| L1 | Liver Cancer Cells | Selective Inhibition | [1] |

| L1Pt | Liver Cancer Cells | Selective Inhibition | [1] |

| 4a | Rat Brain Glioma (C6) | 0.03 | [7] |

| 4d | Rat Brain Glioma (C6) | 0.03 | [7] |

| Compound B7 | A431, A549, H1299 | Significant Inhibition | [8] |

| PB11 | Glioblastoma (U87), Cervix (HeLa) | < 0.05 | [9] |

| 4l | Pancreatic (AsPC-1, BxPC-3, Capan-2) | 13.67 - 33.76 | [10] |

| 4m | Pancreatic (AsPC-1, BxPC-3, Capan-2) | 8.49 - 13.33 | [10] |

Signaling Pathways in Anticancer Activity

Benzothiazole derivatives exert their anticancer effects by targeting critical signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[9][11]

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and differentiation. Benzothiazole derivatives can inhibit this pathway, leading to cell cycle arrest and apoptosis.[12]

Figure 2: Inhibition of the MAPK/ERK pathway by benzothiazole derivatives.

The JAK/STAT pathway is involved in the cellular response to cytokines and growth factors and plays a significant role in cancer development. Certain benzothiazole derivatives have been found to inhibit this pathway, thereby suppressing tumor growth.[12]

Figure 3: Inhibition of the JAK/STAT pathway by benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[12][13][14]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following table presents MIC values for selected benzothiazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 25 | [3] |

| Compound 4 | Escherichia coli | 25 | [3] |

| Compound 3 | Candida albicans | 25 | [3] |

| Compound 41c | Escherichia coli | 3.1 | [14] |

| Compound 41c | Pseudomonas aeruginosa | 6.2 | [14] |

| Compound 133 | Staphylococcus aureus | 78.125 | [14] |

| Compound 16c | Staphylococcus aureus | 0.025 mM | [14] |

| Compounds A1, A2, A9 | Escherichia coli, Staphylococcus aureus | Promising Activity | [15] |

Anticonvulsant Activity

Several benzothiazole derivatives, most notably Riluzole, have been investigated for their anticonvulsant properties.[6][16][17][18] Their mechanism of action often involves the modulation of voltage-gated ion channels and neurotransmitter systems.

Quantitative Data: In Vivo Anticonvulsant Efficacy

The median effective dose (ED50) is a common measure of a drug's potency in vivo. The table below lists the ED50 values for some benzothiazole derivatives in preclinical models of epilepsy.

| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference |

| Compound 9 | MES test | Potent Activity | [19] |

| Compound 8 | PTZ test | Most Potent | [19] |

| Compound 5i | MES test | 50.8 | [20][21] |

| Compound 5j | MES test | 54.8 | [20][21] |

| Compound 5i | scPTZ test | 76.0 | [20][21] |

| Compound 5j | scPTZ test | 52.8 | [20][21] |

Anti-inflammatory Activity

Benzothiazole derivatives have shown promise as anti-inflammatory agents, with their activity demonstrated in various in vivo models.[19][22][23]

Antidiabetic Activity

The potential of benzothiazole derivatives in the management of diabetes is an emerging area of research.[8][20][24][25][26] Some derivatives have been shown to improve glucose uptake and modulate key metabolic pathways.

Quantitative Data: In Vitro Antidiabetic Effects

| Compound/Derivative | Assay | Result | Reference |

| Compound 34 | Glucose uptake in L6 myotubes | 2.5-fold increase | [24] |

| Compounds 5a, 5b, 3d | Alpha-amylase inhibition | Moderate activity | [16] |

Neuroprotective Activity

Benzothiazole derivatives, including the clinically used drug Riluzole, have demonstrated neuroprotective effects in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[24][27] Their mechanisms of action often involve the modulation of glutamatergic neurotransmission and the inhibition of protein aggregation.

Enzyme Inhibition

Benzothiazole derivatives have been identified as inhibitors of various enzymes, which underlies many of their biological activities. A notable example is their inhibition of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potency of compounds against enzymes is often expressed as the inhibition constant (Ki). The following table summarizes the Ki values of selected benzothiazole derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound/Derivative | hCA Isoform | Ki (µM) | Reference |

| Compound 1 | hCA V | Low micromolar | [6] |

| Compound 13 | hCA XII | 84.9 | [6] |

| Compound 12 | hCA I | 61.5 nM | [18] |

| Compound 8c | hCA II | 54.1 nM | [18] |

| Derivatives 8a-c, 10, 12 | hCA IX | 16.4 - 65.3 nM | [18] |

| Derivatives 8a-c, 10, 12 | hCA XII | 29.3 - 57.5 nM | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzothiazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][21][28][29][30]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]